Cas no 39811-11-5 (5-chloro-1H-1,3-benzodiazole-2-carbaldehyde)
5-chloro-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE, 5-CHLORO-
- 1H-Benzimidazole-2-carboxaldehyde,6-chloro-
- 5-chloro-1(3)H-benzoimidazole-2-carbaldehyde
- 6-chloro-1H-benzimidazole-2-carbaldehyde
- 5-chloro-1H-benzimidazole-2-carbaldehyde
- 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde
- 6-CHLORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE
- AKOS005214663
- NSC129219
- DTXSID60299296
- AB08390
- NSC 129219
- 5-CHLORO-1H-BENZO[D]IMIDAZOLE-2-CARBALDEHYDE
- 39811-11-5
- CS-0452082
- SCHEMBL1536850
- CHEMBL4551266
- LCVUEIXVCGCYPP-UHFFFAOYSA-N
- NSC-129219
- G75940
-
- Inchi: 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
- InChI Key: LCVUEIXVCGCYPP-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(C=O)=N2
Computed Properties
- Exact Mass: 180.00900
- Monoisotopic Mass: 180.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 45.8A^2
Experimental Properties
- Density: 1.521
- Boiling Point: 395.9°Cat760mmHg
- Flash Point: 193.2°C
- Refractive Index: 1.748
- PSA: 45.75000
- LogP: 2.02880
5-chloro-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
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5-chloro-1H-1,3-benzodiazole-2-carbaldehyde Suppliers
5-chloro-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde
Comprehensive Overview of 5-Chloro-1H-1,3-Benzodiazole-2-Carbaldehyde (CAS No. 39811-11-5)
5-Chloro-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 39811-11-5) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzodiazole derivative is characterized by its unique molecular structure, featuring a chloro-substituted aromatic ring fused with a diazole moiety and an aldehyde functional group. Its chemical properties make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and enzyme inhibitors.
Recent studies highlight the growing demand for 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde in drug discovery, especially in targeting inflammatory pathways and oxidative stress-related diseases. Researchers are increasingly exploring its potential as a scaffold for designing small-molecule therapeutics, aligning with the current trend toward personalized medicine. The compound’s structure-activity relationship (SAR) has been a focal point in optimizing its efficacy, with computational chemistry tools like molecular docking aiding in these advancements.
From an industrial perspective, CAS 39811-11-5 is synthesized through multistep organic reactions, often involving Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling. Its purity and stability are critical for applications in high-throughput screening (HTS) and combinatorial chemistry. Environmental and regulatory compliance also play a role in its production, with green chemistry principles being integrated to minimize waste.
In the context of user-searched queries, common questions include: *"What are the applications of 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde in cancer research?"* or *"How does CAS 39811-11-5 interact with biological targets?"* Addressing these, recent publications suggest its role in modulating kinase activity and apoptosis signaling, making it relevant to oncology drug development.
Furthermore, the compound’s spectroscopic data (e.g., NMR, IR) and chromatographic analysis methods are frequently discussed in analytical forums. Innovations in HPLC purification techniques have improved its accessibility for laboratory use. As sustainability gains traction, researchers also explore biocatalytic routes for its synthesis, reducing reliance on traditional solvents.
In summary, 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 39811-11-5) bridges multiple scientific domains, from medicinal chemistry to material science. Its adaptability and evolving applications ensure its prominence in both academic and industrial settings, reflecting broader trends in precision medicine and sustainable synthesis.
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